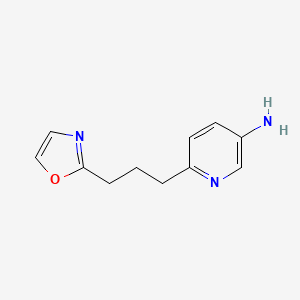
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative with a pyridine ring substituted with a methylamino group at the 6-position and a trifluoromethyl group at the 4-position. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of the corresponding pyridine derivative. One common method is the palladium-catalyzed borylation of halogenated pyridines using bis(pinacolato)diboron as the boron source. The reaction is usually carried out under an inert atmosphere with a base such as potassium carbonate and a palladium catalyst like Pd(dppf)Cl₂.
Industrial Production Methods
Industrial production of boronic acids often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding boronic acid or boronate ester.
Reduction: Formation of the corresponding borane.
Substitution: Nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Boronic acid or boronate ester.
Reduction: Borane.
Substitution: Substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential in drug discovery and development, particularly as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of (6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various applications, including enzyme inhibition and molecular recognition. The trifluoromethyl group enhances the compound’s stability and reactivity, while the methylamino group can participate in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar in having a trifluoromethyl group but with a phenyl ring instead of a pyridine ring.
6-Aminopyridine-3-boronic acid: Similar in having an amino group at the 6-position but lacks the trifluoromethyl group.
Uniqueness
(6-(Methylamino)-4-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and stability. The trifluoromethyl group enhances its electron-withdrawing properties, while the methylamino group provides additional sites for interaction, making it a versatile compound in various chemical and biological applications.
Propiedades
IUPAC Name |
[6-(methylamino)-4-(trifluoromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BF3N2O2/c1-12-6-2-4(7(9,10)11)5(3-13-6)8(14)15/h2-3,14-15H,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTWPSKZLACRJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1C(F)(F)F)NC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BF3N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-oxo-7-azabicyclo[4.2.0]octane-7-carboxylate](/img/structure/B8259752.png)


![5-Iodo-7-propan-2-ylimidazo[5,1-f][1,2,4]triazin-4-amine](/img/structure/B8259769.png)
![5-amino-3-bromo-1-[(2S)-1,1,1-trifluoropropan-2-yl]pyrazole-4-carboxamide](/img/structure/B8259774.png)
![tert-butyl N-[2-bromo-5-(trifluoromethyl)pyridin-4-yl]carbamate](/img/structure/B8259775.png)


![7-(Difluoromethyl)-5-(p-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8259807.png)
![5,9-Dibromo-7H-dibenzo[c,g]carbazole](/img/structure/B8259817.png)

